Esonarimod

Übersicht

Beschreibung

Esonarimod ist ein in Japan entwickeltes Derivat der Propionsäure. Es hat sich gezeigt, dass es verschiedene Tiermodelle von Arthritis unterdrückt, indem es die Produktion von entzündungsfördernden Zytokinen wie Interleukin-1 Beta, Interleukin-6 und Interleukin-8 aus menschlichen peripheren Blutzellen unterdrückt . Es wird hauptsächlich als Antirheumatikum eingesetzt.

Wissenschaftliche Forschungsanwendungen

Esonarimod hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Produktion von entzündungsfördernden Zytokinen wie Interleukin-1 Beta, Interleukin-6 und Interleukin-8 aus menschlichen peripheren Blutzellen hemmt . Es zielt auf die Interleukin-12-Untereinheit Beta und die Interleukin-1-Alpha-Pfade ab, die an der Entzündungsreaktion beteiligt sind .

Wirkmechanismus

Target of Action

Esonarimod, also known as KE-298, primarily targets inflammatory cytokines such as IL-1β, IL-6, and IL-8 . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.

Mode of Action

This compound interacts with its targets by inhibiting the production of these inflammatory cytokines from human peripheral blood mononuclear cells . This interaction results in the suppression of inflammation, which is beneficial in conditions such as arthritis.

Biochemical Pathways

This compound affects the biochemical pathways related to inflammation. By inhibiting the production of inflammatory cytokines, it disrupts the signaling pathways that lead to inflammation. The compound is predominantly biotransformed to a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and subsequently undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group .

Pharmacokinetics

After oral administration, this compound is rapidly and almost completely absorbed, and is well distributed throughout the body . The major component in plasma is the active metabolite, deacetyl-esonarimod, which accounts for approximately 50% of the plasma radioactivity . This compound undergoes extensive metabolism, with urinary and biliary excretions accounting for 89% and 10% of the dose, respectively .

Result of Action

The primary result of this compound’s action is the suppression of inflammation. This is achieved by inhibiting the production of inflammatory cytokines from human peripheral blood mononuclear cells . This makes this compound effective in suppressing various animal models of arthritis .

Biochemische Analyse

Biochemical Properties

Esonarimod has a molecular formula of C14H16O4S and a molecular weight of 280.34 . It is predominantly biotransformed to a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and subsequently undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group .

Cellular Effects

This compound has a variety of effects on cellular and mediator events in inflammatory processes . It inhibits the production of inflammatory cytokines including interleukin-1, interleukin-6, and tumor necrosis factor-a from human peripheral blood mononuclear cells . This inhibition of cytokine production plays a significant role in its antirheumatic effects .

Molecular Mechanism

This compound’s mechanism of action involves inhibiting the production of inflammatory cytokines . It acts as an IL-12p40 inhibitor (Interleukin-12 subunit beta inhibitor) and an IL-1α inhibitor (Interleukin-1 alpha inhibitor) . These inhibitory actions on cytokine production contribute to its therapeutic effects in immune system diseases and musculoskeletal diseases .

Dosage Effects in Animal Models

This compound has been shown to suppress various animal models of arthritis

Metabolic Pathways

This compound undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group

Vorbereitungsmethoden

Die Synthese von Esonarimod erfolgt in einem zweistufigen Verfahren. Die Zwischenstufe, 2-Methylen-4-(4-Methylphenyl)-4-oxobutansäure, wird durch Friedel-Crafts-Acylierung von Toluol mit Itaconsäureanhydrid in Gegenwart von Aluminiumtrichlorid und Nitrobenzol hergestellt . Diese Zwischenstufe wird dann einer Michael-Addition mit Thioessigsäure unterworfen, um this compound zu ergeben . Dieses Verfahren ist effizient und praktikabel für die industrielle Produktion.

Analyse Chemischer Reaktionen

Esonarimod unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Thiole umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Schwefelatom. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind elementares Schwefel, Thioessigsäure und verschiedene Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und Thiole.

Vergleich Mit ähnlichen Verbindungen

Esonarimod ist einzigartig in seiner Fähigkeit, mehrere entzündungsfördernde Zytokine gleichzeitig zu hemmen. Ähnliche Verbindungen umfassen:

Methotrexat: Ein weiteres Antirheumatikum, das Dihydrofolat-Reduktase hemmt.

Sulfasalazin: Ein entzündungshemmendes Medikament, das zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Eigenschaften

IUPAC Name |

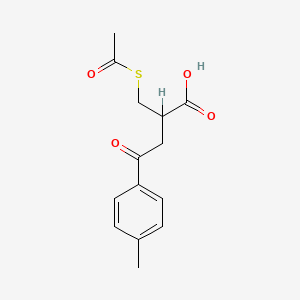

2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSFEUQNAXQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048805 | |

| Record name | Esonarimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101973-77-7 | |

| Record name | α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101973-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esonarimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esonarimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESONARIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.